The synthesis of PH-002 involves several key steps that incorporate various organic chemistry techniques. While specific proprietary methods may not be publicly available, the general synthesis pathway can be outlined as follows:
Technical details regarding reaction conditions, including temperature, solvents, and catalysts, are typically optimized to enhance yield and selectivity.
The molecular structure of PH-002 can be represented as follows:
PH-002 undergoes specific chemical reactions that are crucial for its biological activity:
Technical details about these metabolic pathways are essential for understanding the pharmacokinetics of PH-002.
The mechanism of action of PH-002 is centered around its interaction with ApoE4:
Data supporting these mechanisms include IC50 values demonstrating effective binding affinity (116 nM) and subsequent biological assays confirming improved neuronal health in model systems.
PH-002 exhibits several notable physical and chemical properties:
Understanding these properties is critical for proper handling and application in research settings.
PH-002 has significant scientific applications primarily in:
The apolipoprotein E4 (ApoE4) isoform, encoded by the APOE ε4 allele, represents the most significant genetic risk factor for late-onset Alzheimer’s disease (LOAD). Epidemiologic studies reveal a dose-dependent relationship between APOE ε4 allele carriage and AD susceptibility: Heterozygous carriers exhibit a 3–4-fold increased risk, while homozygous carriers face a 9–15-fold elevated risk compared to individuals with the neutral APOE ε3/ε3 genotype [2] [3] [7]. Conversely, the APOE ε2 allele confers protection, reducing AD risk by approximately 40% [3] [7]. Population studies demonstrate a stark contrast in allele distribution: Among cognitively healthy individuals, frequencies are approximately ε2 (7%), ε3 (79%), and ε4 (14%), whereas in AD patients, frequencies shift to ε2 (4%), ε3 (58%), and ε4 (38%) [7]. This shift underscores the pathogenic dominance of ApoE4 in AD etiology, linked not only to increased disease incidence but also to an earlier age of onset by 5–10 years in homozygous carriers [2] [3].
Table 1: ApoE Allele Associations with Alzheimer's Disease Risk
ApoE Genotype | Population Frequency (Healthy) | Population Frequency (AD) | Odds Ratio (AD Risk) |
---|---|---|---|
ε2/ε2 | ~0.5% | ~0.1% | ~0.6 |
ε3/ε3 | ~62% | ~34% | 1.0 (Reference) |
ε4 Heterozygous | ~22% | ~35% | 3.68 (3.30–4.11) |
ε4 Homozygous | ~2% | ~15% | 9–15 |
Data compiled from Yamazaki et al. (2019) and Liu et al. (2013) [2] [7].
The detrimental effects of ApoE4 stem fundamentally from its unique structural pathology. Unlike the benign ApoE3 isoform (Cys112, Arg158), ApoE4 possesses arginine residues at both positions 112 and 158. This single amino acid difference facilitates an abnormal intramolecular domain interaction (DI) between Arg61 in the N-terminal domain (residues 1–191) and Glu255 in the C-terminal domain (residues 223–299) [1] [2] [6]. This DI induces a compact, pathological conformation with severe cellular consequences:
The pathognomonic nature of ApoE4 DI and its downstream cellular pathologies provide a compelling therapeutic rationale. Correcting this aberrant conformation represents a precision medicine approach for APOE ε4 carriers. Crucially, DI is a uniquely human pathological mechanism—17 other species possess threonine at position 61, preventing domain interaction [1] [6]. This evolutionary divergence highlights DI as a non-essential, targetable vulnerability. Furthermore, the demonstration that the artificial ApoE4-R61T mutation (converting Arg61 to threonine) normalizes ApoE4 trafficking and function provides proof-of-concept for DI disruption [1] [6]. PH-002 emerges as a pharmacological realization of this concept.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7